Tert-butyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyridinylmethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with tert-butyl chloroformate and pyridine-4-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs for the treatment of diseases .
Industry: In the industrial sector, tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-[(4-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-16(20,7-11-18)12-13-4-8-17-9-5-13/h4-5,8-9,20H,6-7,10-12H2,1-3H3 |
InChI Key |
VZKCNOPREACQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.